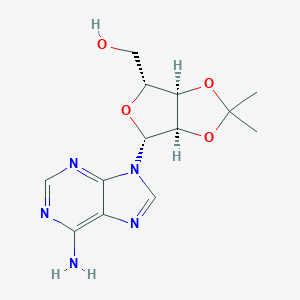
p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside and related compounds involves multiple steps, including saponification, reaction with specific reagents like Amberlyst A-26 p-nitrophenoxide, and various protective and deprotective strategies to achieve the desired structure. A notable pathway involves the condensation of specific methyl-oxazoline derivatives with p-nitrophenyl galactopyranosides, followed by deacetylation and other steps to yield the target compound or its analogs (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
The molecular structure of p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside derivatives is confirmed through spectroscopic data, including 1H and 13C NMR. These structures often involve complex acetal, benzylidene, or acetyl protective groups, which are strategically placed and removed throughout the synthesis process to protect reactive sites and control the stereochemistry of the glycosidic bonds formed (Matta, Rana, & Abbas, 1984).
Applications De Recherche Scientifique
Application 1: Determination of β-glucosidase activity
- Summary of the Application: p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is used as a substrate to determine β-glucosidase activity . β-glucosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.
- Methods of Application: The substrate is introduced to a solution containing the enzyme. The enzyme catalyzes the hydrolysis of the substrate, yielding 4-nitrophenol. The production of 4-nitrophenol can be measured spectrophotometrically at 405 nm .
- Results or Outcomes: The rate of 4-nitrophenol production is directly proportional to the activity of the β-glucosidase enzyme in the solution .
Application 2: Measurement of α-L-rhamnosidase activity
- Summary of the Application: p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside has been used as a substrate to measure α-L-rhamnosidase activity of Oenococcus oeni and Aspergillus terreus .
- Methods of Application: The substrate is introduced to a culture of the microorganisms. The α-L-rhamnosidase enzyme present in the microorganisms catalyzes the hydrolysis of the substrate, yielding 4-nitrophenol .
- Results or Outcomes: The rate of 4-nitrophenol production is used to quantify the α-L-rhamnosidase activity of the microorganisms .
Application 3: Determination of α-glucosidase activity
- Summary of the Application: p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is used as a substrate to determine α-glucosidase activity . α-glucosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.
- Methods of Application: The substrate is introduced to a solution containing the enzyme. The enzyme catalyzes the hydrolysis of the substrate, yielding 4-nitrophenol. The production of 4-nitrophenol can be measured spectrophotometrically .
- Results or Outcomes: The rate of 4-nitrophenol production is directly proportional to the activity of the α-glucosidase enzyme in the solution .
Application 4: Determination of β-glucuronidase activity
- Summary of the Application: p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is used as a substrate to determine β-glucuronidase activity . β-glucuronidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.
- Methods of Application: The substrate is introduced to a solution containing the enzyme. The enzyme catalyzes the hydrolysis of the substrate, yielding 4-nitrophenol. The production of 4-nitrophenol can be measured spectrophotometrically .
- Results or Outcomes: The rate of 4-nitrophenol production is directly proportional to the activity of the β-glucuronidase enzyme in the solution .
Application 5: Determination of α-glucosidase activity
- Summary of the Application: p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is used as a substrate to determine α-glucosidase activity . α-glucosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.
- Methods of Application: The substrate is introduced to a solution containing the enzyme. The enzyme catalyzes the hydrolysis of the substrate, yielding 4-nitrophenol. The production of 4-nitrophenol can be measured spectrophotometrically .
- Results or Outcomes: The rate of 4-nitrophenol production is directly proportional to the activity of the α-glucosidase enzyme in the solution .
Application 6: Determination of β-glucuronidase activity
- Summary of the Application: p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside is used as a substrate to determine β-glucuronidase activity . β-glucuronidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars.
- Methods of Application: The substrate is introduced to a solution containing the enzyme. The enzyme catalyzes the hydrolysis of the substrate, yielding 4-nitrophenol. The production of 4-nitrophenol can be measured spectrophotometrically .
- Results or Outcomes: The rate of 4-nitrophenol production is directly proportional to the activity of the β-glucuronidase enzyme in the solution .
Propriétés
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-SQKFTNEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311214 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside | |
CAS RN |
10231-84-2 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10231-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylfucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 6-deoxy-α-L-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




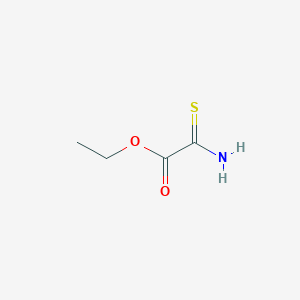
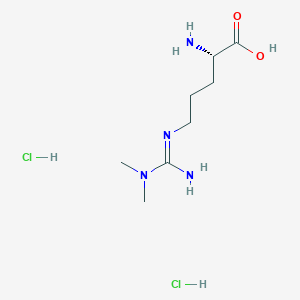
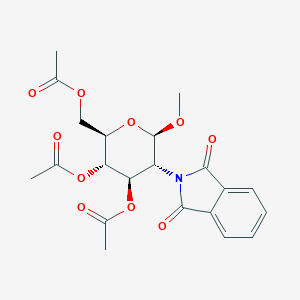
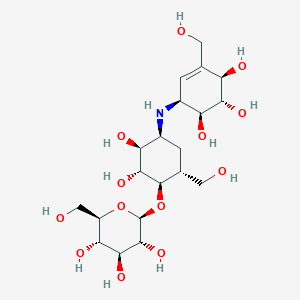
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)







